

2-(3-Chlorophenoxy)-5-fluoroaniline CAS number and properties

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Compound of Interest

Compound Name: 2-(3-Chlorophenoxy)-5-fluoroaniline

Cat. No.: B1329054

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Technical Guide: 2-(3-Chlorophenoxy)-5-fluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2-(3-Chlorophenoxy)-5-fluoroaniline**, including a specific CAS number, is not readily available in public chemical databases. This guide provides predicted properties and a proposed synthesis protocol based on established chemical principles and data from structurally analogous compounds.

Introduction

2-(3-Chlorophenoxy)-5-fluoroaniline is a halogenated aromatic ether and aniline derivative. Its structure, incorporating a chlorophenoxy moiety and a fluoroaniline scaffold, suggests its potential as a versatile building block in medicinal chemistry and materials science.

Halogenated aromatic compounds are of significant interest in drug discovery, as chlorine and fluorine atoms can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.^{[1][2]} The presence of both chloro and fluoro substituents in **2-(3-Chlorophenoxy)-5-fluoroaniline** makes it an attractive candidate for the synthesis of novel therapeutic agents and functional materials.

This technical guide offers a comprehensive overview of the predicted properties, a plausible synthetic route, and potential applications of **2-(3-Chlorophenoxy)-5-fluoroaniline** to facilitate further research and development.

Predicted Physicochemical Properties

The physicochemical properties of **2-(3-Chlorophenoxy)-5-fluoroaniline** can be predicted by analyzing its constituent fragments: the 3-chlorophenoxy group and 5-fluoroaniline. Data from related compounds, such as 3-chlorophenoxypropionic acid and various isomers of chloro- and fluoroanilines, have been used to estimate these values.

Property	Predicted Value	Basis for Prediction
Molecular Formula	C ₁₂ H ₉ ClFNO	Based on the chemical structure.
Molecular Weight	237.66 g/mol	Calculated from the molecular formula.
Appearance	Predicted to be a solid at room temperature.	Aniline and its simple derivatives are often solids or high-boiling liquids. The increased molecular weight and potential for intermolecular interactions suggest a solid state.
Melting Point	Estimated in the range of 40-80 °C.	Based on the melting points of similar substituted anilines and diaryl ethers. For example, 5-bromo-2-fluoroaniline has a melting point of 27°C.[3]
Boiling Point	Estimated to be > 300 °C at atmospheric pressure.	High boiling points are characteristic of substituted diaryl ethers and anilines due to their molecular weight and polarity.
Solubility	Predicted to be sparingly soluble in water.	Aromatic amines and ethers generally have low water solubility. The presence of polar amine and ether groups may confer slight solubility, but the overall hydrophobic nature of the aromatic rings will dominate.
Soluble in common organic solvents.	Expected to be soluble in solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), similar to related	

compounds like 5-bromo-2-fluoroaniline.[\[4\]](#)

pKa

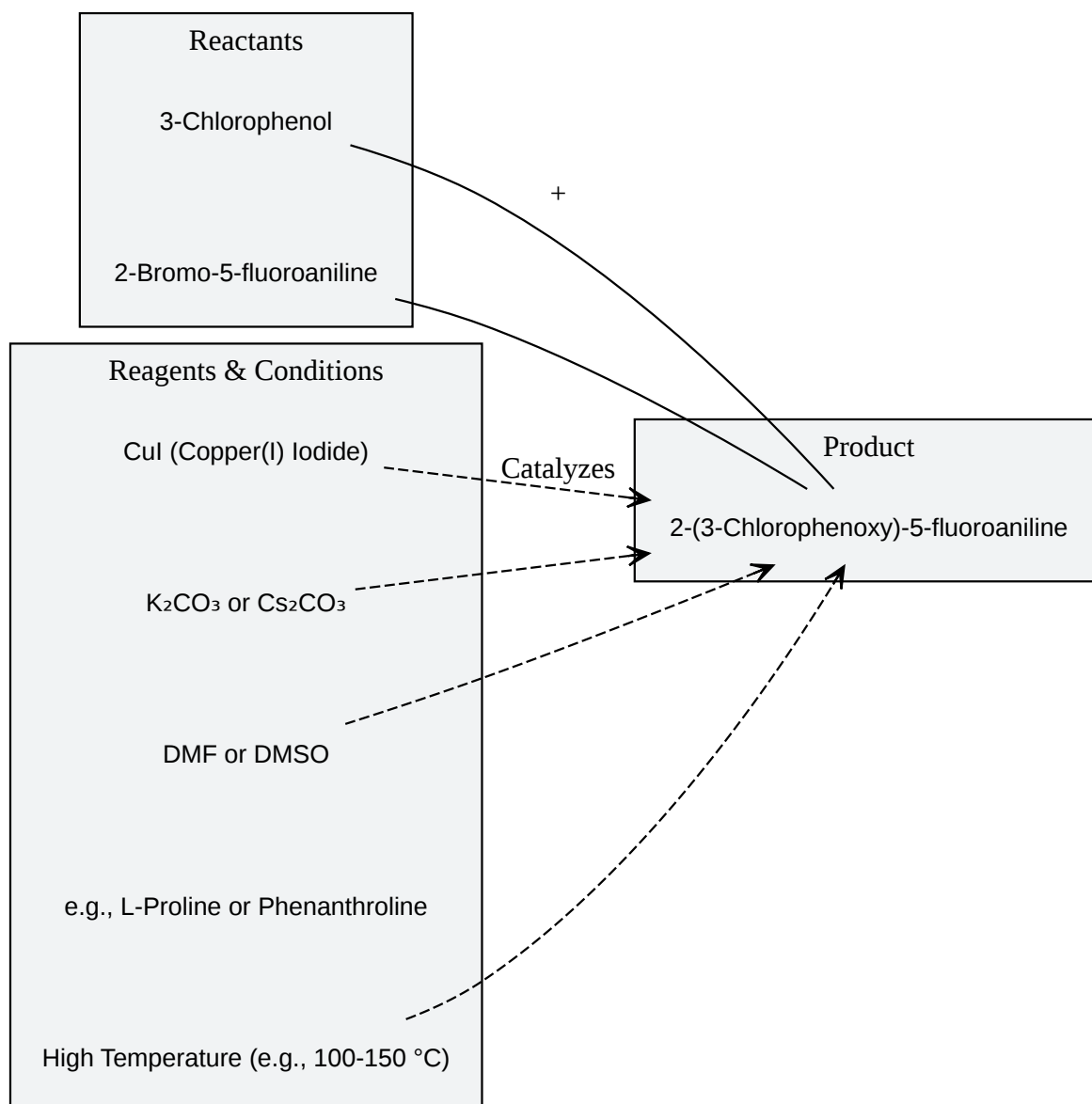
Estimated to be in the range of 2-4.

The electron-withdrawing nature of the fluorine and the phenoxy group is expected to decrease the basicity of the aniline nitrogen, resulting in a low pKa for its conjugate acid. The pKa of 5-bromo-2-fluoroaniline's conjugate acid is predicted to be around 2.13.[\[3\]](#)

Proposed Synthesis: Ullmann Condensation

A plausible and well-established method for the synthesis of **2-(3-Chlorophenoxy)-5-fluoroaniline** is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[\[5\]](#)[\[6\]](#) In this case, the reaction would involve the coupling of 3-chlorophenol with a suitable 2-halo-5-fluoroaniline.

Reaction Scheme:



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Caption: Proposed synthesis of **2-(3-Chlorophenoxy)-5-fluoroaniline** via Ullmann condensation.

Detailed Experimental Protocol:

- **Reactant Preparation:** In a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (1.0 equivalent), 2-bromo-5-fluoroaniline (1.0-1.2 equivalents), copper(I) iodide (0.05-0.1 equivalents), a suitable ligand such as L-proline or 1,10-phenanthroline (0.1-0.2 equivalents), and a base like potassium carbonate or cesium carbonate (2.0 equivalents).
- **Solvent Addition:** Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the reaction mixture.
- **Reaction Conditions:** Heat the mixture to a temperature between 100-150 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **2-(3-Chlorophenoxy)-5-fluoroaniline**.

Potential Applications in Drug Discovery and Research

The structural motifs within **2-(3-Chlorophenoxy)-5-fluoroaniline** are present in numerous biologically active compounds, suggesting its potential utility as a scaffold or intermediate in drug discovery.

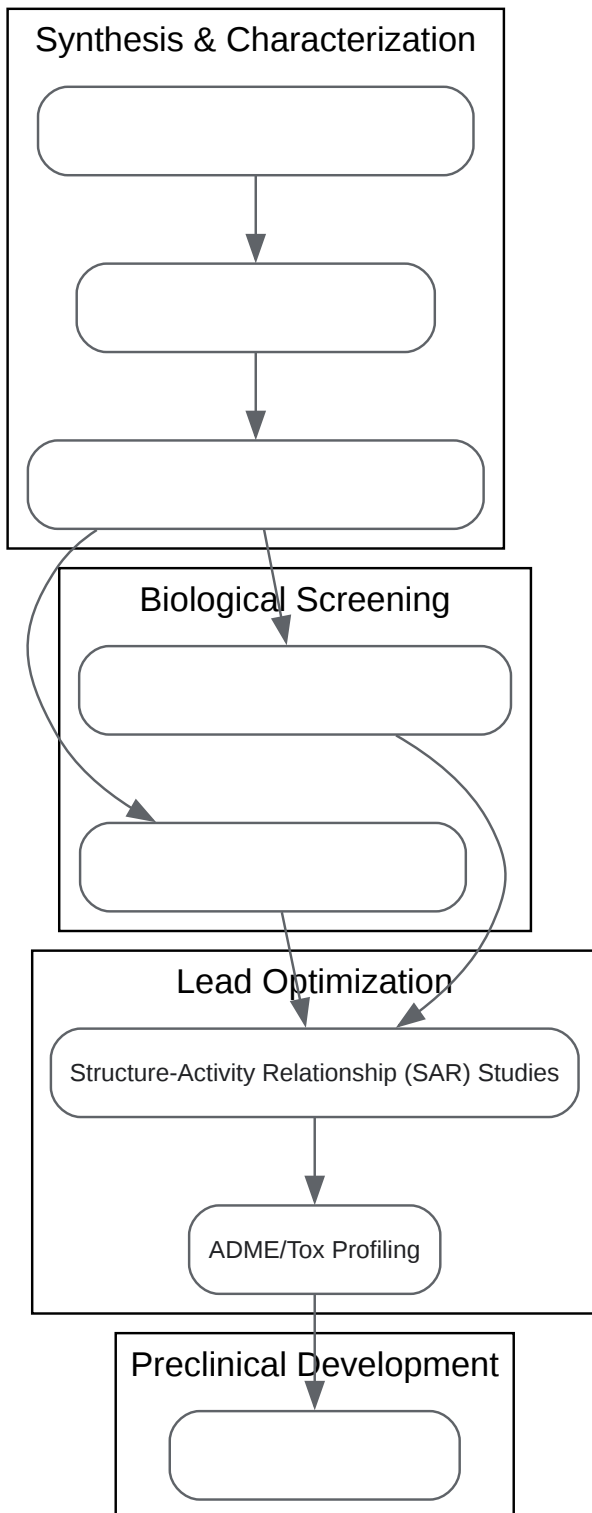
- **Kinase Inhibitors:** Many kinase inhibitors feature diaryl ether or aniline-based structures. The specific substitution pattern of this molecule could be explored for the development of novel inhibitors targeting various kinases implicated in cancer and inflammatory diseases.
- **Antiviral and Antimicrobial Agents:** Halogenated anilines and phenoxy compounds have been investigated for their antimicrobial and antiviral properties.^[7] 3-Chloro-5-fluoroaniline, a related compound, is used in the synthesis of antiviral compounds targeting the influenza A H1N1 virus.^[7]

- **Agrochemicals:** Chlorophenoxy compounds are a well-known class of herbicides.^{[8][9]} The unique substitution pattern of the target molecule could lead to the discovery of new agrochemicals with improved efficacy or selectivity.
- **CNS-Active Agents:** The lipophilicity imparted by the halogen atoms may facilitate blood-brain barrier penetration, making this scaffold interesting for the development of drugs targeting the central nervous system.

Logical Workflow for Research and Development

The following diagram outlines a logical workflow for researchers interested in exploring the potential of **2-(3-Chlorophenoxy)-5-fluoroaniline**.

R&D Workflow for 2-(3-Chlorophenoxy)-5-fluoroaniline

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Caption: Logical workflow for the research and development of **2-(3-Chlorophenoxy)-5-fluoroaniline**.

This comprehensive guide provides a starting point for researchers and drug development professionals interested in the novel compound **2-(3-Chlorophenoxy)-5-fluoroaniline**. The proposed synthetic route and predicted properties, along with the outlined potential applications and research workflow, should facilitate its synthesis, characterization, and evaluation in various scientific and industrial settings.

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